molecular formula C16H15FN2O3 B4636567 N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide

N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide

Cat. No.: B4636567
M. Wt: 302.30 g/mol
InChI Key: GQZHGJYTICWIDU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide: is an organic compound that features a fluorine and nitro group on a phenyl ring, along with a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide typically involves the reaction of 3-fluoro-4-nitroaniline with 2-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 3-fluoro-4-aminophenyl-2-phenylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoro-4-nitrobenzoic acid and 2-phenylbutanamide.

Scientific Research Applications

Chemistry: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorine and nitro groups can be useful in labeling and detection techniques.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, 3-fluoro-4-aminophenyl-2-phenylbutanamide, could be explored for its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. The amide bond provides structural stability and can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • 3-fluoro-4-nitrophenol
  • 4-nitrophenol
  • 2-fluoro-4-nitroaniline
  • 4-fluoro-3-nitrophenyl azide

Comparison: N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide is unique due to the presence of both a fluorine and nitro group on the phenyl ring, along with the phenylbutanamide moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. Compared to similar compounds, this compound offers a broader range of applications in various fields due to its versatile chemical structure.

Properties

IUPAC Name

N-(3-fluoro-4-nitrophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-13(11-6-4-3-5-7-11)16(20)18-12-8-9-15(19(21)22)14(17)10-12/h3-10,13H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZHGJYTICWIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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